![molecular formula C6H14N2OS B2446640 (3-Ethoxypropyl)thiourea CAS No. 871497-63-1](/img/structure/B2446640.png)
(3-Ethoxypropyl)thiourea
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Overview
Description
“(3-Ethoxypropyl)thiourea” is a chemical compound with the molecular formula C6H14N2OS and a molecular weight of 162.25 . It is used for research purposes .
Synthesis Analysis
Thiourea derivatives are synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of “(3-Ethoxypropyl)thiourea” has been studied using various methods such as X-ray diffraction, DFT, NBO, AIM, and RDG analyses . These studies have provided insights into the nature and energy of intermolecular bond interactions between thiourea and water molecules .
Chemical Reactions Analysis
The nature of the molecular interactions between water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods . NBO analysis shows that the Thio-(H2O)5 complex has higher stabilization energy values than the other complexes .
Physical And Chemical Properties Analysis
“(3-Ethoxypropyl)thiourea” is a solid substance that should be stored at room temperature . It has a predicted melting point of 58.74°C and a predicted boiling point of 252.8°C at 760 mmHg . Its predicted density is 1.1 g/cm3 and its refractive index is n20D 1.52 .
Scientific Research Applications
Biological Activities
Thiourea and its derivatives have been found to possess diverse biological applications . They have shown potential in several areas:
- Antibacterial : Thiourea derivatives have been found to exhibit antibacterial properties .
- Antioxidant : These compounds have also shown antioxidant properties .
- Anticancer : Some thiourea derivatives have been found to have anticancer properties .
Materials Chemistry
Thiourea derivatives have been found to have substantial potential in materials chemistry . They can be used in the synthesis of a wide range of core structures with diverse functionalities and properties .
Catalysis
Thiourea derivatives have also been found to have applications in catalysis . Their distinctive presence of hard and soft donor sites makes them versatile ligands .
Organic Synthesis
Thiourea and its derivatives have become a significant focal point within the organic synthesis field . They are used in many organic synthesis reactions as intermediates .
Commercial Products
Thiourea is utilized in many commercial products such as photographic films, dyes, elastomers, plastics, and textiles .
Drug Development
Given their diverse biological applications, thiourea derivatives have significant potential in drug development . They have shown antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects , making them a promising area of research for new drug development.
Mechanism of Action
Target of Action
(3-Ethoxypropyl)thiourea, like other thiourea derivatives, has been found to have diverse biological applications . The primary targets of thiourea derivatives include enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biochemical processes, including carbohydrate metabolism and neurotransmission .
Mode of Action
Thiourea derivatives have been shown to inhibit the activity of their target enzymes . For instance, they can bind to the active sites of these enzymes, preventing them from catalyzing their respective reactions . This interaction can lead to changes in the biochemical pathways that these enzymes are involved in .
Biochemical Pathways
Thiourea derivatives affect several biochemical pathways. By inhibiting enzymes like α-amylase and α-glucosidase, they can impact carbohydrate metabolism . Similarly, by inhibiting AChE and BuChE, they can affect neurotransmission . The downstream effects of these changes can include altered glucose levels and changes in nerve signal transmission .
Pharmacokinetics
It is largely excreted unchanged via the kidneys . These properties can impact the bioavailability of (3-Ethoxypropyl)thiourea, affecting its efficacy and potential side effects.
Result of Action
The molecular and cellular effects of (3-Ethoxypropyl)thiourea’s action can vary depending on the specific targets and pathways involved. For instance, inhibition of α-amylase and α-glucosidase can lead to decreased breakdown of carbohydrates, potentially affecting blood glucose levels . Inhibition of AChE and BuChE can affect neurotransmission, potentially leading to changes in nerve signal transmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Ethoxypropyl)thiourea. For example, thiourea has been found to induce antioxidant mechanisms of salt tolerance in plants . This suggests that the presence of salt could potentially influence the action of thiourea derivatives. Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the stability and efficacy of (3-Ethoxypropyl)thiourea .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-ethoxypropylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS/c1-2-9-5-3-4-8-6(7)10/h2-5H2,1H3,(H3,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIJXOIMSUEVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxypropyl)thiourea |
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